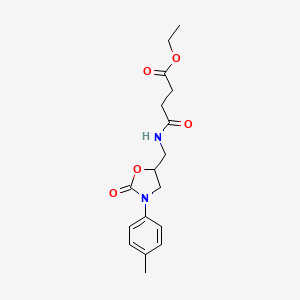

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate

Beschreibung

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate is a synthetic ester derivative featuring a central oxazolidinone ring substituted with a p-tolyl group (4-methylphenyl) and a butanoate ester chain modified with an amino linkage. This compound is structurally distinguished by its hybrid pharmacophore: the oxazolidinone moiety is associated with antimicrobial activity, while the p-tolyl group enhances lipophilicity and metabolic stability .

Synthesis: The synthesis involves reductive amination and hydrolysis steps. For instance, ethyl 4-amino-butanoate intermediates are reacted with benzaldehyde derivatives in the presence of sodium cyanoborohydride (NaBH3CN) to form protected intermediates, which are further functionalized with oxirane or hydrolyzed to yield the final compound .

Eigenschaften

IUPAC Name |

ethyl 4-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-3-23-16(21)9-8-15(20)18-10-14-11-19(17(22)24-14)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVYALGFNQAKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, which can be synthesized through the cyclization of amino alcohols with carbonyl compounds. The p-tolyl group is introduced via a Friedel-Crafts acylation reaction. The final step involves the esterification of the butanoate backbone with ethyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of catalysts such as Lewis acids to facilitate the cyclization and esterification reactions. The reaction conditions are carefully controlled to optimize the temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics and anti-inflammatory agents.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action disrupts the translation process, leading to bacterial cell death. The p-tolyl group enhances the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varied Aryl Substituents

The p-tolyl group in the target compound differentiates it from analogs with alternative aryl substituents. For example:

Table 1: Substituent Effects on Key Properties

*Lipophilicity estimates based on substituent contributions.

Analogs with Simplified Ester Chains

Simpler esters, such as ethyl butanoate or propyl butanoate (), lack the oxazolidinone and amino functionalities. These compounds exhibit higher volatility and lower thermal stability due to the absence of rigid heterocyclic structures.

Oxazolidinone-Containing Derivatives

Complex oxazolidinone derivatives, such as those in , incorporate indole or dimethylaminoethyl groups. These compounds are designed for enhanced pharmacokinetic profiles, but their larger molecular weights (>500 Da) may limit oral bioavailability compared to the target compound (molecular weight ~350 Da) .

Key Differences :

- Target compound : Balances moderate lipophilicity (logP ~2.8) with a molecular weight suitable for drug-likeness (Lipinski’s rule of five).

- compounds : High molecular weight (>500 Da) and complex substituents may reduce solubility and absorption .

Research Findings and Functional Implications

- Synthetic Flexibility: The target compound’s synthesis allows for modular substitution at the oxazolidinone and amino positions, enabling optimization for specific applications (e.g., antimicrobial agents) .

- Metabolic Stability : The p-tolyl group may resist oxidative metabolism better than benzyl or benzyloxy groups, as methyl groups are less prone to cytochrome P450-mediated oxidation .

- Antimicrobial Potential: While direct activity data is unavailable, the oxazolidinone scaffold is a known pharmacophore in antibiotics (e.g., linezolid). Structural simplicity compared to compounds could favor development .

Biologische Aktivität

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate, with the CAS number 954615-29-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₅ |

| Molecular Weight | 334.4 g/mol |

| Structure | Structure |

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate exhibits biological activity primarily through its interaction with various biological targets, including enzymes and transporters. Preliminary studies suggest that it may act as an inhibitor of specific amino acid transporters, influencing cellular uptake and metabolism of amino acids.

- Amino Acid Transport Inhibition : Research indicates that compounds similar to ethyl 4-oxo derivatives can inhibit the uptake of amino acids in cell lines, which may have implications for cancer therapy where amino acid metabolism is altered .

- Potential Anticancer Activity : The compound's structure suggests potential activity against cancer cells by modulating metabolic pathways crucial for tumor growth. The oxazolidine moiety may enhance selectivity towards cancerous tissues due to differences in metabolic requirements compared to normal cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. For instance:

- Cell Viability Assays : Studies show that at concentrations ranging from 10 µM to 100 µM, ethyl 4-oxo compounds can significantly reduce cell viability in breast cancer and leukemia cell lines.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Studies

- Breast Cancer : A study involving MCF-7 breast cancer cells demonstrated that treatment with ethyl 4-oxo derivatives led to a dose-dependent decrease in cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

- Leukemia : In another case study focusing on acute lymphoblastic leukemia (ALL), ethyl 4-oxo compounds exhibited significant cytotoxic effects, suggesting potential for development as therapeutic agents in hematological malignancies.

Pharmacokinetics

Understanding the pharmacokinetics of ethyl 4-oxo compounds is crucial for assessing their therapeutic potential:

- Absorption : Preliminary data suggest moderate absorption rates when administered orally, with bioavailability potentially influenced by the presence of food.

- Metabolism : Initial studies indicate that the compound undergoes hepatic metabolism via cytochrome P450 enzymes, leading to several metabolites that may exhibit varying degrees of biological activity.

- Excretion : Renal excretion appears to be a primary route for elimination, with a half-life estimated between 4 to 6 hours in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.